molecular formula C12H15NO2 B14467288 3,3-Dimethyl-1-phenylmethoxyazetidin-2-one CAS No. 71663-75-7

3,3-Dimethyl-1-phenylmethoxyazetidin-2-one

Cat. No.: B14467288
CAS No.: 71663-75-7
M. Wt: 205.25 g/mol
InChI Key: RSZPXVOXYKDYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-1-phenylmethoxyazetidin-2-one: is an organic compound with the molecular formula C12H15NO2 It belongs to the class of azetidinones, which are four-membered lactams

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-phenylmethoxyazetidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-dimethyl-2-butanone and phenylmethanol.

    Formation of Azetidinone Ring: The key step involves the formation of the azetidinone ring. This can be achieved through a cyclization reaction, where the starting materials undergo a series of transformations to form the four-membered ring structure.

    Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF). The reaction is typically carried out at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Scale-Up of Laboratory Procedures: The laboratory-scale synthesis is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions to ensure high yield and purity.

    Continuous Flow Synthesis: Continuous flow synthesis techniques may be employed to enhance the efficiency and scalability of the production process. This method allows for better control over reaction parameters and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-phenylmethoxyazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. This can be achieved using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced azetidinone derivatives.

    Substitution: Formation of substituted azetidinone compounds.

Scientific Research Applications

3,3-Dimethyl-1-phenylmethoxyazetidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its unique structure makes it a candidate for developing new therapeutic agents.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-phenylmethoxyazetidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing their normal function.

    Receptor Binding: It can interact with cellular receptors, modulating their activity and triggering specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylazetidin-2-one:

    1-Phenylazetidin-2-one: Another related compound with a different substitution pattern on the azetidinone ring.

Uniqueness

3,3-Dimethyl-1-phenylmethoxyazetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

71663-75-7

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3,3-dimethyl-1-phenylmethoxyazetidin-2-one

InChI

InChI=1S/C12H15NO2/c1-12(2)9-13(11(12)14)15-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI Key

RSZPXVOXYKDYHC-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1=O)OCC2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.